3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline derivative. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of an appropriate aniline derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group in the aniline derivative can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include boronic acids, amines, and halogenated aromatic compounds .
Scientific Research Applications
3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the compound can participate in cross-coupling reactions to form new carbon-carbon bonds, which is essential in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl group on the aniline ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an aniline derivative.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features an aldehyde group instead of an aniline derivative.
Uniqueness
The uniqueness of 3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline lies in its combination of a boronic ester group with a methyl-substituted aniline derivative. This structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
CAS No. |
651014-84-5 |
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Molecular Formula |
C19H24BNO2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-methyl-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C19H24BNO2/c1-14-11-15(20-22-18(2,3)19(4,5)23-20)13-17(12-14)21-16-9-7-6-8-10-16/h6-13,21H,1-5H3 |
InChI Key |
LKSMVYIMTBTRHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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